molecular formula C14H21F3O4S B15225845 2,6-ditert-butylpyrylium;trifluoromethanesulfonate CAS No. 125455-66-5

2,6-ditert-butylpyrylium;trifluoromethanesulfonate

Cat. No.: B15225845
CAS No.: 125455-66-5
M. Wt: 342.38 g/mol
InChI Key: RORJSNPJHOUXLG-UHFFFAOYSA-M
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Description

2,6-Ditert-butylpyrylium;trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S. It is known for its unique structure, which includes a pyrylium ring substituted with tert-butyl groups and a trifluoromethanesulfonate anion. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate typically involves the reaction of 2,6-ditert-butyl-4-methylpyrylium with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butylpyrylium;trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrylium derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

2,6-Ditert-butylpyrylium;trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The pyrylium ring can interact with various nucleophiles, leading to the formation of different products. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrylium ring and trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups also influences its steric and electronic characteristics, making it a valuable compound in various chemical and research applications .

Properties

CAS No.

125455-66-5

Molecular Formula

C14H21F3O4S

Molecular Weight

342.38 g/mol

IUPAC Name

2,6-ditert-butylpyrylium;trifluoromethanesulfonate

InChI

InChI=1S/C13H21O.CHF3O3S/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)8(5,6)7/h7-9H,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

RORJSNPJHOUXLG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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